molecular formula C4H6BrFO2 B1599673 Methyl 2-bromo-2-fluoropropanoate CAS No. 157415-07-1

Methyl 2-bromo-2-fluoropropanoate

Cat. No. B1599673
M. Wt: 184.99 g/mol
InChI Key: IKRDKJVRFGHKNK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-fluoropropanoate is a chemical compound with the CAS number 157415-07-1 . It has a molecular weight of 184.99 . The IUPAC name for this compound is methyl 2-bromo-2-fluoropropanoate .


Molecular Structure Analysis

The InChI code for Methyl 2-bromo-2-fluoropropanoate is 1S/C4H6BrFO2/c1-4(5,6)3(7)8-2/h1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis of Optically Active Compounds

A simple synthesis method for optically active 2-fluoropropanoic acid and its analogs with high enantiomeric purity was developed, utilizing Methyl 2-bromo-2-fluoropropanoate derivatives. This process enables the preparation of Methyl (R)-2-fluoropropanoate with an optical purity of 96%, indicating its significance in producing optically active compounds for pharmaceuticals and materials science (Fritz-Langhals & Schütz, 1993).

Alternatives to Methyl Bromide for Pest Control

Research into alternatives for methyl bromide, a widely used fumigant with ozone-depleting properties, has included the exploration of compounds like Methyl 2-bromo-2-fluoropropanoate for controlling pests in stored products and quarantine applications. This reflects the compound's potential role in developing environmentally friendly pest control methods (Fields & White, 2002).

Fluorination Studies

The compound has been used in studies investigating the fluorination of organic compounds, offering insights into the development of fluorinated materials with applications ranging from pharmaceuticals to advanced polymers (Burdon, Huckerby & Stephens, 1977).

Synthesis of Fluorinated Amino Acids

It has been instrumental in the stereoselective synthesis of γ- and δ-fluoro-α-amino acids, showcasing its utility in the creation of building blocks for bioactive molecules and pharmaceuticals (Kröger & Haufe, 1997).

Characterization and Reactivity of Fluorocarbocations

The compound's derivatives have been explored for electrophilic difluoro(phenylthio)methylation, leading to the generation, stability, and reactivity studies of α-fluorocarbocations. This research contributes to the broader understanding of fluorocarbon chemistry and its applications in synthetic chemistry (Betterley et al., 2013).

Safety And Hazards

Methyl 2-bromo-2-fluoropropanoate is harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-bromo-2-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrFO2/c1-4(5,6)3(7)8-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRDKJVRFGHKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466098
Record name Methyl 2-bromo-2-fluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-2-fluoropropanoate

CAS RN

157415-07-1
Record name Methyl 2-bromo-2-fluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-bromo-2-fluoropropanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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